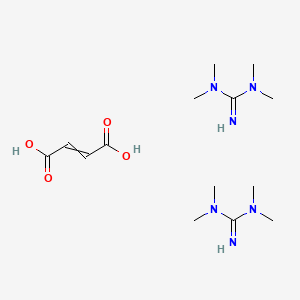
But-2-enedioic acid;1,1,3,3-tetramethylguanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
But-2-enedioic acid;1,1,3,3-tetramethylguanidine is an organic compound that combines the properties of both but-2-enedioic acid and 1,1,3,3-tetramethylguanidine. But-2-enedioic acid, also known as fumaric acid, is a dicarboxylic acid with the formula C4H4O4. It is a white crystalline compound that is soluble in water. 1,1,3,3-tetramethylguanidine is a strong base with the formula C5H13N3, commonly used in organic synthesis.
Vorbereitungsmethoden
The synthesis of but-2-enedioic acid;1,1,3,3-tetramethylguanidine typically involves the reaction of but-2-enedioic acid with 1,1,3,3-tetramethylguanidine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a catalyst to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound .
Analyse Chemischer Reaktionen
But-2-enedioic acid;1,1,3,3-tetramethylguanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of carbon dioxide and water.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of butane derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the guanidine group is replaced by other nucleophiles such as halides or amines.
Wissenschaftliche Forschungsanwendungen
But-2-enedioic acid;1,1,3,3-tetramethylguanidine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or activator.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of metabolic disorders or as an anti-inflammatory agent.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of but-2-enedioic acid;1,1,3,3-tetramethylguanidine involves its interaction with specific molecular targets. The guanidine group acts as a strong base, facilitating proton transfer reactions and stabilizing transition states in various chemical processes. The compound can also interact with enzymes and receptors, modulating their activity and influencing biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
But-2-enedioic acid;1,1,3,3-tetramethylguanidine can be compared with other similar compounds such as:
Dimethylurea: A compound with similar basic properties but different reactivity and applications.
Noxytiolin: Another guanidine derivative with distinct biological activities.
Metformin: A widely used pharmaceutical compound with a guanidine structure, known for its antidiabetic properties.
Buformin: Similar to metformin, used in the treatment of diabetes.
Allantoic acid: A related compound with different chemical properties and uses.
Each of these compounds has unique characteristics that differentiate them from this compound, highlighting its specific applications and reactivity.
Eigenschaften
CAS-Nummer |
919537-12-5 |
|---|---|
Molekularformel |
C14H30N6O4 |
Molekulargewicht |
346.43 g/mol |
IUPAC-Name |
but-2-enedioic acid;1,1,3,3-tetramethylguanidine |
InChI |
InChI=1S/2C5H13N3.C4H4O4/c2*1-7(2)5(6)8(3)4;5-3(6)1-2-4(7)8/h2*6H,1-4H3;1-2H,(H,5,6)(H,7,8) |
InChI-Schlüssel |
IPYQCPZAEHVXDV-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=N)N(C)C.CN(C)C(=N)N(C)C.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(2,4,6-Trimethylbenzoyl)-5H-5lambda~5~-benzo[b]phosphindol-5-one](/img/structure/B14187074.png)
![2,3,6-Trimethyl-5-phenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B14187080.png)
![Silane, (1,1-dimethylethyl)dimethyl[(methylthio)(trimethylsilyl)methyl]-](/img/structure/B14187083.png)




![4-(Furan-2-yl)-2-[4-(trifluoromethyl)anilino]but-3-enenitrile](/img/structure/B14187119.png)



![2-{(E)-[(2-Hydroxypropyl)imino]methyl}-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14187147.png)
![2,2-Dimethyl-N-[3-(trimethoxysilyl)propyl]propanamide](/img/structure/B14187151.png)
